molecular formula C8H11ClN4S B2469321 1-(2-(1H-Pyrazol-1-yl)thiazol-5-yl)-N-methylmethanamine hydrochloride CAS No. 2225144-64-7

1-(2-(1H-Pyrazol-1-yl)thiazol-5-yl)-N-methylmethanamine hydrochloride

Cat. No.: B2469321
CAS No.: 2225144-64-7
M. Wt: 230.71
InChI Key: FWDXSZROGXNSPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(1H-Pyrazol-1-yl)thiazol-5-yl)-N-methylmethanamine hydrochloride is a heterocyclic compound that contains both pyrazole and thiazole rings These rings are known for their diverse biological activities and are often found in various pharmacologically active molecules

Mechanism of Action

Target of Action

Compounds with a thiazole ring have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interactions with biological targets.

Biochemical Pathways

Molecules containing a thiazole ring can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole in various solvents may suggest that its action could be influenced by the chemical environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-Pyrazol-1-yl)thiazol-5-yl)-N-methylmethanamine hydrochloride involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various heterocyclic amines and thiosemicarbazones . The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reactions are often carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-Pyrazol-1-yl)thiazol-5-yl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2-(1H-Pyrazol-1-yl)thiazol-5-yl)-N-methylmethanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Phenylthiazol-4-yl)methyl-1H-1,2,4-triazole
  • 1-(2-(4-Chlorophenyl)thiazol-4-yl)methyl-1H-1,2,4-triazole

Uniqueness

1-(2-(1H-Pyrazol-1-yl)thiazol-5-yl)-N-methylmethanamine hydrochloride is unique due to the presence of both pyrazole and thiazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-1-(2-pyrazol-1-yl-1,3-thiazol-5-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S.ClH/c1-9-5-7-6-10-8(13-7)12-4-2-3-11-12;/h2-4,6,9H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDXSZROGXNSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(S1)N2C=CC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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